巴拉沙替布二盐酸盐
描述
AZD 1152 (hydrochloride), also known as Barasertib, is a highly potent and selective inhibitor of Aurora kinase B. Aurora kinases are serine/threonine kinases that play a crucial role in chromosome alignment, segregation, and cytokinesis during mitosis. AZD 1152 (hydrochloride) is primarily used in cancer research due to its ability to inhibit cell division and induce apoptosis in cancer cells .
科学研究应用
作用机制
AZD 1152(盐酸盐)通过选择性抑制极光激酶 B 发挥作用。极光激酶 B 的抑制破坏了纺锤体检查点功能和染色体排列,导致胞质分裂抑制和随后癌细胞的凋亡。所涉及的分子靶标和途径包括:
极光激酶 B: 主要靶标,负责丝氨酸 10 处组蛋白 H3 的磷酸化。
纺锤体组装检查点: 该检查点的破坏导致有丝分裂阻滞和细胞死亡
生化分析
Biochemical Properties
Barasertib dihydrochloride plays a significant role in biochemical reactions by selectively inhibiting Aurora B kinase. This inhibition disrupts the normal function of the enzyme, leading to the failure of proper chromosome alignment and segregation during mitosis . Barasertib dihydrochloride interacts with several biomolecules, including proteins involved in the mitotic checkpoint, such as survivin and INCENP (inner centromere protein). These interactions result in the disruption of the mitotic spindle assembly and ultimately lead to cell cycle arrest and apoptosis .
Cellular Effects
Barasertib dihydrochloride exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis. This compound influences cell signaling pathways by inhibiting the phosphorylation of histone H3, a key substrate of Aurora B kinase . Additionally, barasertib dihydrochloride affects gene expression by downregulating the expression of genes involved in cell proliferation and survival, such as cyclin B1 and survivin . It also impacts cellular metabolism by disrupting the normal function of mitochondria, leading to increased production of reactive oxygen species and subsequent cell death .
Molecular Mechanism
The molecular mechanism of action of barasertib dihydrochloride involves its selective binding to the ATP-binding pocket of Aurora B kinase. This binding inhibits the kinase activity of Aurora B, preventing the phosphorylation of its substrates . The inhibition of Aurora B kinase activity leads to the disruption of the mitotic checkpoint, resulting in chromosome misalignment and segregation errors . Barasertib dihydrochloride also induces the activation of the intrinsic apoptotic pathway by promoting the release of cytochrome c from mitochondria and subsequent activation of caspases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of barasertib dihydrochloride change over time. The compound is relatively stable under physiological conditions, with a half-life of approximately 12 hours . Prolonged exposure to barasertib dihydrochloride can lead to the development of resistance in cancer cells, primarily through the upregulation of efflux transporters and mutations in the Aurora B kinase gene . Long-term studies have shown that continuous treatment with barasertib dihydrochloride can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of barasertib dihydrochloride vary with different dosages in animal models. At low doses, the compound induces cell cycle arrest and apoptosis in cancer cells without causing significant toxicity to normal tissues . At high doses, barasertib dihydrochloride can cause adverse effects, including myelosuppression and gastrointestinal toxicity . Threshold effects have been observed, where a minimum concentration of barasertib dihydrochloride is required to achieve significant inhibition of Aurora B kinase activity and subsequent antitumor effects .
Metabolic Pathways
Barasertib dihydrochloride is primarily metabolized in the liver through oxidative pathways . The main metabolic pathways involve the cleavage of the phosphate group to form barasertib-hQPA, followed by oxidation and loss of the fluoroaniline moiety . The metabolism of barasertib dihydrochloride is mediated by cytochrome P450 enzymes, particularly CYP3A4 . The compound’s metabolites are excreted primarily through feces, with a smaller proportion excreted in urine .
Transport and Distribution
Barasertib dihydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with efflux transporters, such as P-glycoprotein, which can limit its intracellular accumulation and contribute to the development of resistance . Barasertib dihydrochloride is extensively distributed to tissues, with a slow rate of total clearance . It accumulates in tumor tissues, leading to sustained inhibition of Aurora B kinase activity and antitumor effects .
Subcellular Localization
The subcellular localization of barasertib dihydrochloride is primarily in the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to be in proximity to Aurora B kinase to exert its inhibitory effects . Barasertib dihydrochloride does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its distribution within the cell is sufficient to achieve effective inhibition of Aurora B kinase activity and subsequent antitumor effects .
准备方法
AZD 1152(盐酸盐)被合成作为一种吡唑并喹唑啉极光激酶抑制剂,特别是 AZD 1152-羟基喹唑啉吡唑酰胺 (HQPA) 的二氢磷酸盐前药。合成过程涉及以下步骤:
吡唑并喹唑啉核心形成: 这涉及在受控条件下将合适的苯胺与吡唑衍生物反应。
取代反应: 核心结构经历各种取代反应以引入增强其抑制活性的官能团。
转化为二氢磷酸盐前药: 最后一步涉及将活性化合物转化为其二氢磷酸盐形式,以提高其溶解度和生物利用度.
工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。然后使用结晶和色谱等技术对化合物进行纯化。
化学反应分析
AZD 1152(盐酸盐)经历了几种类型的化学反应:
氧化和还原: 由于其结构稳定,这些反应对该化合物来说并不常见。
取代反应: 该化合物可以发生取代反应,特别是在吡唑和喹唑啉环上,以修饰其活性 和选择性。
这些反应中常用的试剂和条件包括强酸或碱用于水解,以及各种有机溶剂用于取代反应。 这些反应形成的主要产物是 AZD 1152-HQPA,即极光激酶 B 的活性抑制剂 .
相似化合物的比较
AZD 1152(盐酸盐)与其他极光激酶抑制剂(如 ZM447439 和 VX-680)进行比较。 虽然所有这些化合物都抑制极光激酶,但 AZD 1152(盐酸盐)由于其对极光激酶 B 的高选择性以及其在广泛的癌细胞系中诱导凋亡的能力而独一无二 .
类似化合物
ZM447439: 一种强效的极光激酶 A 和 B 抑制剂,但与 AZD 1152(盐酸盐)相比,选择性较低。
总之,AZD 1152(盐酸盐)由于其强效且选择性地抑制极光激酶 B,因此在癌症研究中是一种有价值的化合物,使其成为开发新型癌症疗法的有希望的候选者。
属性
IUPAC Name |
2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN7O6P.2ClH/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;;/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVRMFUIHQMEHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33Cl2FN7O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
722543-50-2 | |
Record name | Barasertib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BARASERTIB DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3T2NXF7ZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。